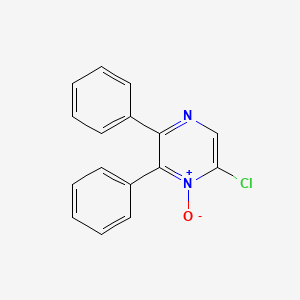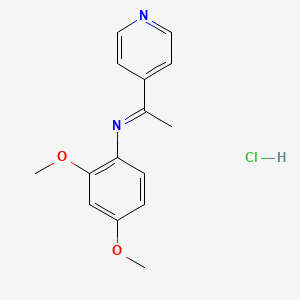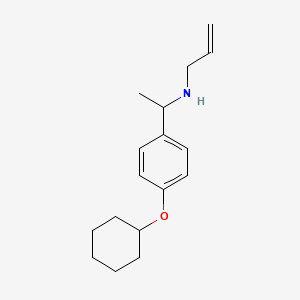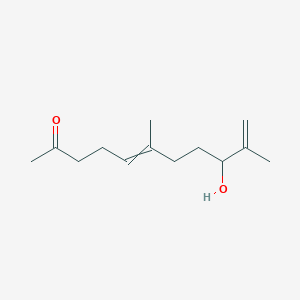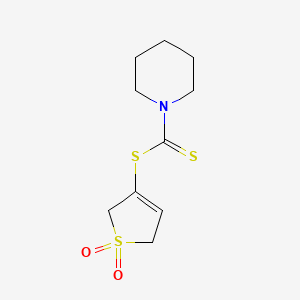
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate is a complex organic compound that features a thiophene ring fused with a piperidine carbodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate typically involves the reaction of thiophene derivatives with piperidine and carbodithioate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophene-3-sulfonyl chloride: A related compound with similar structural features but different functional groups.
2-(1,1-Dioxo-1H-1lambda~6~-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: Another compound with a thiophene ring and additional functional groups.
Uniqueness
1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate is unique due to its specific combination of a thiophene ring and piperidine carbodithioate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
79691-58-0 |
|---|---|
Fórmula molecular |
C10H15NO2S3 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(1,1-dioxo-2,5-dihydrothiophen-3-yl) piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H15NO2S3/c12-16(13)7-4-9(8-16)15-10(14)11-5-2-1-3-6-11/h4H,1-3,5-8H2 |
Clave InChI |
YQXAGICLSVZKBF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=S)SC2=CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


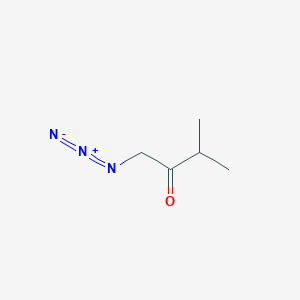
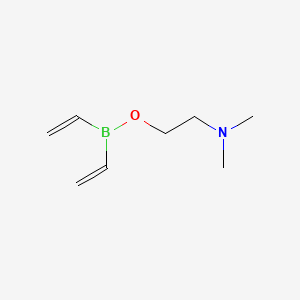
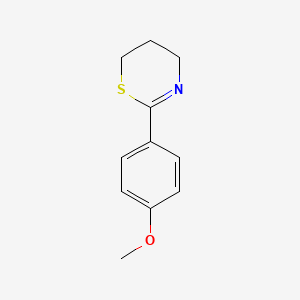
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
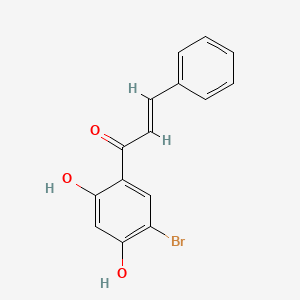
![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)
